3-Ethyl-7-methylocta-2,6-dien-1-ol
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Overview
Description
3-Ethyl-7-methylocta-2,6-dien-1-ol is a chemical compound with the molecular formula C10H18O. It is a type of monoterpenoid, which is a class of terpenes consisting of two isoprene units. This compound is known for its presence in essential oils and has a variety of applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methylocta-2,6-dien-1-ol can be achieved through several methods. One common approach involves the use of starting materials such as geraniol or nerol, which are similar monoterpenoids. The synthesis typically involves a series of reactions including oxidation, reduction, and substitution reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the extraction of essential oils from plants such as Cymbopogon martinii (palmarosa). The essential oil is then subjected to fractional distillation to isolate the desired compound. Advanced techniques such as gas chromatography may also be used to ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-methylocta-2,6-dien-1-ol undergoes various chemical reactions including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions include various aldehydes, carboxylic acids, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethyl-7-methylocta-2,6-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of fragrances, flavors, and cosmetics due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-methylocta-2,6-dien-1-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. The compound may also interact with specific enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Geraniol: A similar monoterpenoid with a slightly different structure.
Nerol: Another isomer of geraniol with similar properties.
Linalool: A monoterpenoid alcohol with a floral scent.
Uniqueness
3-Ethyl-7-methylocta-2,6-dien-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its presence in certain essential oils and its specific applications in various fields further highlight its uniqueness compared to other similar compounds.
Properties
CAS No. |
61685-17-4 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-ethyl-7-methylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-4-11(8-9-12)7-5-6-10(2)3/h6,8,12H,4-5,7,9H2,1-3H3 |
InChI Key |
ZLIOZTOLHMSJSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCO)CCC=C(C)C |
Origin of Product |
United States |
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